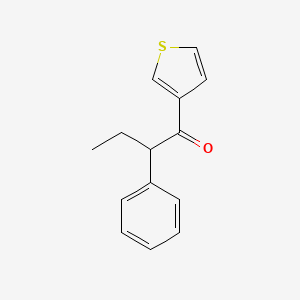

2-Phenyl-1-(thiophen-3-yl)butan-1-one

Description

Importance of Substituted Ketones with Heteroaromatic and Aryl Moieties in Modern Synthesis

Substituted ketones that contain both heteroaromatic and aryl groups are valuable building blocks in modern organic synthesis. nih.govresearchgate.net Aromatic ketones are recognized as crucial intermediates for creating a wide array of aromatic compounds used in various industries, including agrochemicals. waseda.jp These structural motifs are found in many natural products and biologically active pharmaceuticals. researchgate.net

The synthesis of aromatic heterocycles has garnered significant attention because these structures are prevalent in drug molecules and other biologically interesting compounds. nih.gov Aryl and heteroaryl methyl ketones are particularly attractive starting materials for the straightforward synthesis of these complex molecules. nih.gov Recent advancements in synthetic methodology, such as metal-catalyzed cross-couplings and metal-free approaches, have enabled chemists to rapidly access a wide variety of functionalized heterocyclic scaffolds from these ketone precursors. nih.gov

Furthermore, the development of novel reaction methods continues to enhance the utility of aromatic ketones. waseda.jp For instance, new one-pot processes that convert aromatic ketones into aromatic esters simplify synthesis, reduce reaction times, and minimize the need for purification. waseda.jp The versatility of these ketones allows them to be used in a wide range of chemical transformations, facilitating their application in pharmaceutical synthesis and materials science. waseda.jp

Research Significance of Thiophene-Containing Organic Molecules in Synthetic Chemistry

Thiophene (B33073), a five-membered, sulfur-containing aromatic heterocycle, is a cornerstone of modern organic and medicinal chemistry. rsc.org Discovered as a contaminant in benzene (B151609), thiophene and its derivatives are now essential building blocks in the synthesis of pharmaceuticals and agrochemicals. rroij.com A key feature of the thiophene ring is its ability to act as a bioisostere for a benzene ring, meaning it can often be substituted for a benzene ring in a biologically active molecule without loss of activity. This has led to the inclusion of the thiophene moiety in numerous commercial drugs. rsc.orgnih.gov

The applications of thiophene-based compounds are extensive and diverse. cognizancejournal.com In medicinal chemistry, thiophene derivatives have been reported to exhibit a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic activities. nih.govcognizancejournal.com This has made them an indispensable anchor for medicinal chemists in the search for new lead molecules. nih.gov

Beyond medicine, thiophene derivatives are of great importance in materials science. researchgate.net Their electronic and optical properties are exploited in the development of organic electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. researchgate.net The chemical robustness and versatility of thiophene-based materials make them highly suitable for these advanced applications. researchgate.net The synthesis of novel thiophene-containing molecules remains a topic of significant interest for both academic and industrial research. nih.gov

Overview of Current Academic Research Trajectories for 2-Phenyl-1-(thiophen-3-yl)butan-1-one and Structurally Related Analogs

While specific research on this compound appears limited to its availability as a research chemical, the research trajectories for structurally related analogs are well-documented and highlight the potential areas of interest for this compound. cymitquimica.combldpharm.com The core structure, which combines a phenyl group with a thiophene ketone, is a feature of several classes of molecules with significant biological activity.

A prominent area of research involves (2-aminothiophen-3-yl)(phenyl)methanone derivatives, which have been extensively studied as positive allosteric modulators (PAMs) of the A₁ adenosine (B11128) receptor (A₁AR). nih.gov A₁AR agonists have potential therapeutic applications, and PAMs can enhance the activity of these receptors. nih.gov Structure-activity relationship studies on this class of compounds have identified specific substitutions on the phenyl ring that enhance PAM activity. nih.gov

Furthermore, research into other substituted thiophene derivatives continues to yield compounds with interesting properties. For example, a series of novel 2-(4-acetyl-3-methyl-5-(arylamino)thiophen-2-yl)-3-arylquinazolin-4(3H)-one derivatives were synthesized and evaluated for potential anti-inflammatory and antioxidant activities. nih.gov These studies demonstrate that the highly substituted thiophene scaffold is a promising framework for developing new therapeutic agents. nih.gov

In a different study, novel β-phenylalanine derivatives incorporating various heterocyclic moieties, including thiadiazole and oxadiazole, were synthesized and evaluated for their anticancer activity. mdpi.com This line of research, which focuses on combining phenyl and heterocyclic components, has identified lead candidates with potent antiproliferative activity in lung cancer models, including in drug-resistant cell lines. mdpi.com These diverse research avenues underscore the broad potential of molecules that, like this compound, contain both phenyl and thiophene functionalities.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(Thiophen-3-yl)butan-1-one (B2958191) |

| (2-aminothiophen-3-yl)(phenyl)methanone |

| 2-(4-acetyl-3-methyl-5-(arylamino)thiophen-2-yl)-3-arylquinazolin-4(3H)-one |

| β-phenylalanine |

| Lornoxicam |

| Methapyrilene |

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1-thiophen-3-ylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14OS/c1-2-13(11-6-4-3-5-7-11)14(15)12-8-9-16-10-12/h3-10,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLDBBYKEFNMQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Phenyl 1 Thiophen 3 Yl Butan 1 One and Analogues

Strategic Retrosynthetic Analysis and Synthesis Design for 2-Phenyl-1-(thiophen-3-yl)butan-1-one

Retrosynthetic analysis is a cornerstone of modern organic synthesis, allowing chemists to deconstruct a target molecule into simpler, commercially available starting materials. This process illuminates potential synthetic pathways and highlights key bond formations.

Disconnection Approaches for the Butanone Scaffold, Phenyl Moiety, and Thiophen-3-yl Subunit

The structure of this compound presents several logical points for disconnection. The most prominent is the carbonyl group of the butanone scaffold, which links the thiophen-3-yl and the 2-phenylpropyl moieties.

A primary disconnection can be made at the carbon-carbon bond between the carbonyl carbon and the thiophene (B33073) ring. This leads to two key synthons: a thiophen-3-yl anion equivalent and a 2-phenylbutanoyl electrophile. A second key disconnection can be made at the Cα-Cβ bond of the butanone chain, adjacent to the phenyl group. This suggests an alkylation of a thiophen-3-yl methyl ketone with a suitable benzyl (B1604629) halide derivative. A third approach involves disconnecting the phenyl group from the butanone chain, pointing towards a reaction between a 3-butanoylthiophene and a phenylating agent.

These disconnections reveal the core building blocks: a thiophene ring functionalized at the 3-position, a butanoyl unit, and a phenyl group. The challenge lies in assembling these components in a controlled and efficient manner.

Comparative Analysis of Linear and Convergent Synthetic Strategies

In planning the synthesis of this compound, chemists can choose between two primary strategies: linear and convergent synthesis. fiveable.mechemistnotes.comdifferencebetween.com

| Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential, step-by-step construction of the molecule. chemistnotes.comyoutube.com | Conceptually simple to plan. | Overall yield can be low due to the multiplicative effect of individual step yields. fiveable.medifferencebetween.comyoutube.com |

| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. fiveable.mechemistnotes.com | Higher overall yields are often achievable. chemistnotes.comdifferencebetween.com Allows for parallel synthesis of fragments, saving time. fiveable.me | May require more complex planning to ensure compatibility of the fragments for the final coupling reaction. |

Carbon-Carbon Bond Formation in the Butanone Framework

The creation of the butanone framework and the attachment of the phenyl and thiophene moieties rely on robust carbon-carbon bond-forming reactions.

Acylation Reactions Involving Thiophene and Phenyl Derivatives

Acylation reactions are fundamental to the synthesis of ketones and are central to the construction of this compound. researchgate.net

The Friedel-Crafts acylation is a classic and widely used method for forming aryl ketones. acs.orggoogle.com In the context of synthesizing the target molecule, this could involve the acylation of thiophene with 2-phenylbutanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.comasianpubs.org The Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich thiophene ring. echemi.comstackexchange.com

While effective, traditional Friedel-Crafts reactions often require stoichiometric amounts of the Lewis acid, which can lead to waste and purification challenges. google.com Modern advancements have focused on developing more catalytic and environmentally friendly methods. These include the use of solid acid catalysts, such as zeolites, and alternative Lewis acids that can be used in smaller quantities. acs.orgasianpubs.org Furthermore, other acylation methods, such as those employing organometallic reagents or radical-based transformations, offer alternative routes to these important ketone structures. chemistryviews.orgnih.gov

A critical consideration in the synthesis of this compound is controlling the position of functionalization on the thiophene ring. Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution. However, substitution can occur at either the C2 or C3 position.

Generally, electrophilic substitution on an unsubstituted thiophene ring preferentially occurs at the C2 position. echemi.comstackexchange.com This is because the carbocation intermediate formed by attack at C2 is more stabilized by resonance, with three possible resonance structures, compared to the intermediate from C3 attack, which has only two. echemi.comstackexchange.com

To achieve the desired 3-substitution pattern for this compound, several strategies can be employed:

Starting with a 3-substituted thiophene: The use of a pre-functionalized starting material, such as 3-bromothiophene (B43185) or 3-thiophenecarboxylic acid, can direct subsequent reactions to the desired position.

Directed metalation: The use of a directing group at a specific position on the thiophene ring can guide a metalating agent (like an organolithium reagent) to an adjacent position, which can then be functionalized.

Catalyst control: In some cases, the choice of catalyst and reaction conditions can influence the regioselectivity of the reaction. nih.gov For instance, certain palladium catalysts have been shown to selectively promote C-H activation at either the C2 or C5 position of 3-substituted thiophenes. nih.gov

Alkylation and Related Strategies for the α-Phenyl Substitution

The introduction of a phenyl group at the α-position to a carbonyl is a key transformation in the synthesis of this compound. Traditional and modern alkylation methods offer various pathways to achieve this substitution.

One of the most fundamental and widely used methods for forming aryl-ketone frameworks is the Friedel-Crafts acylation . asianpubs.orgstackexchange.comlibretexts.org This reaction typically involves the reaction of an aromatic or heteroaromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). asianpubs.orglibretexts.org In the context of synthesizing the target molecule, this could involve the acylation of thiophene with 2-phenylbutyryl chloride. However, a significant challenge in the Friedel-Crafts acylation of thiophene is controlling the regioselectivity. Attack at the 2-position is generally favored over the 3-position due to the greater stabilization of the cationic intermediate. stackexchange.com To achieve the desired 3-substituted product, alternative strategies or specific catalysts that favor 3-acylation might be necessary. Research has shown that the choice of Lewis acid and reaction conditions can influence the regioselectivity of thiophene acylation. asianpubs.orggoogle.com

Modern advancements in alkylation chemistry provide more versatile and often milder alternatives to traditional Friedel-Crafts reactions. These methods often focus on the α-alkylation of a pre-formed ketone. For instance, the α-alkylation of 1-(thiophen-3-yl)butan-1-one (B2958191) with a phenylating agent could be a viable route. This typically involves the generation of an enolate from the ketone using a base, followed by reaction with an electrophilic phenyl source.

Recent developments in catalysis have led to more efficient and environmentally benign alkylation protocols. For example, iridium complexes have been shown to catalyze the α-alkylation of ketones with primary alcohols. acs.org This "borrowing hydrogen" or "hydrogen autotransfer" methodology allows for the use of alcohols as alkylating agents, with water as the only byproduct, offering a greener alternative to traditional methods that use alkyl halides. organic-chemistry.orgorganic-chemistry.org While this specific application to α-phenylation with benzyl alcohol to form the desired product is a plausible extension, the direct methylation of ketones using methanol (B129727) has been demonstrated with high efficiency. acs.org

Another innovative approach involves the nickel-catalyzed allylic alkylation of unsymmetrical ketones with allylic alcohols, which proceeds selectively at the more-hindered α-site. researchgate.net This method operates under neutral conditions and generates water as the sole byproduct, highlighting its atom economy and environmental advantages.

The table below summarizes various alkylation strategies that could be adapted for the synthesis of α-phenyl ketones.

| Alkylation Method | Reactants | Catalyst/Reagent | Key Features |

| Friedel-Crafts Acylation | Thiophene, 2-Phenylbutyryl chloride | Lewis Acid (e.g., AlCl₃) | Well-established, potential regioselectivity challenges. asianpubs.orgstackexchange.comlibretexts.org |

| Enolate Alkylation | 1-(thiophen-3-yl)butan-1-one, Phenylating agent | Base | Classic C-C bond formation, requires stoichiometric base. |

| Borrowing Hydrogen Alkylation | Ketone, Benzyl alcohol | Iridium or Ruthenium catalyst | Green methodology, uses alcohols as alkylating agents. acs.orgorganic-chemistry.orgorganic-chemistry.org |

| Nickel-Catalyzed Allylation | Ketone, Allylic alcohol | Nickel complex with bulky ligand | High regioselectivity for hindered sites, neutral conditions. researchgate.net |

Cross-Coupling Methodologies for Aryl-Ketone Linkages

Cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These methods offer a powerful alternative to classical methods for constructing the aryl-ketone linkage present in this compound.

One of the most prominent cross-coupling reactions for this purpose is the Suzuki-Miyaura coupling . This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of the target molecule, this could entail the coupling of 3-thiopheneboronic acid with a phenyl ketone bearing a leaving group at the appropriate position, or alternatively, the coupling of phenylboronic acid with a thiophene-based ketone precursor. Copper catalysts have also been explored for the N-arylation of various substrates with aryl boronic acids, suggesting the potential for copper-catalyzed C-C couplings as well. researchgate.net

The Heck reaction , another palladium-catalyzed cross-coupling reaction, could also be envisioned for this synthesis. This reaction couples an unsaturated halide (or triflate) with an alkene. A potential strategy could involve the coupling of 3-bromothiophene with phenyl vinyl ketone, followed by reduction of the double bond.

The Stille coupling , which utilizes organotin reagents, and the Negishi coupling , employing organozinc reagents, are other powerful cross-coupling methods that could be applied to the synthesis of aryl-ketone frameworks.

The development of new ligands and catalysts continues to expand the scope and efficiency of these cross-coupling reactions. For instance, bulky phosphine (B1218219) ligands have been shown to be effective in nickel-catalyzed allylic alkylations, a related C-C bond-forming reaction. researchgate.net

The following table provides an overview of relevant cross-coupling methodologies.

| Cross-Coupling Reaction | Coupling Partners | Catalyst | Key Features |

| Suzuki-Miyaura Coupling | Organoboron compound, Organohalide | Palladium or Copper | Mild reaction conditions, high functional group tolerance. researchgate.net |

| Heck Reaction | Unsaturated halide, Alkene | Palladium | Forms C-C bonds with alkenes. |

| Stille Coupling | Organotin compound, Organohalide | Palladium | Tolerates a wide range of functional groups. |

| Negishi Coupling | Organozinc compound, Organohalide | Palladium or Nickel | High reactivity of organozinc reagents. |

Enantioselective Synthesis of Chiral α-Substituted Ketones and Precursors to this compound

The presence of a stereocenter at the α-position of this compound means that it can exist as a pair of enantiomers. In many pharmaceutical applications, only one enantiomer exhibits the desired biological activity, while the other may be inactive or even cause undesirable side effects. Therefore, the development of enantioselective synthetic methods to produce a single enantiomer of this compound is of paramount importance.

Asymmetric Reduction Approaches for Ketones

One of the most common and effective strategies for accessing chiral molecules is the asymmetric reduction of a prochiral ketone. This approach involves the reduction of the carbonyl group to a hydroxyl group, creating a chiral center. The resulting chiral alcohol can then be used as a precursor to the desired chiral ketone.

A variety of chiral reducing agents and catalytic systems have been developed for this purpose. These include stoichiometric reagents like those derived from chiral boranes (e.g., Corey-Bakshi-Shibata or CBS reduction) and catalytic systems employing transition metals (such as ruthenium, rhodium, and iridium) complexed with chiral ligands.

The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity (expressed as enantiomeric excess, % ee). The substrate itself can also influence the stereochemical outcome of the reduction.

Catalytic Enantioselective Methods in Butanone Synthesis

Beyond asymmetric reduction, several other catalytic enantioselective methods can be employed to synthesize chiral α-substituted butanones and their precursors. These methods aim to create the chiral center directly during the formation of the carbon-carbon bond.

Enantioselective alkylation of a ketone enolate is a powerful strategy. This can be achieved by using a chiral base or a chiral phase-transfer catalyst to control the stereochemistry of the alkylation step.

Enantioselective conjugate addition reactions, such as the Michael addition, can also be used to introduce the α-substituent with high stereocontrol. Chiral organocatalysts and transition metal complexes have been successfully employed in these reactions.

Recent advancements have focused on developing highly efficient and selective catalysts for these transformations. For example, nickel-catalyzed enantioselective direct α-alkylation of ketones with unactivated alkyl halides has been reported, utilizing a unique bimetallic ligand to achieve high yields and good enantioselectivities for the formation of α-quaternary carbon stereocenters. organic-chemistry.org

The table below highlights some catalytic enantioselective methods applicable to the synthesis of chiral butanone derivatives.

| Enantioselective Method | Key Transformation | Catalyst Type | Potential Application |

| Asymmetric Reduction | Ketone to Chiral Alcohol | Chiral Boranes, Ru/Rh/Ir with Chiral Ligands | Preparation of chiral alcohol precursors. |

| Enantioselective Alkylation | Enolate Alkylation | Chiral Base, Chiral Phase-Transfer Catalyst | Direct formation of the chiral C-C bond. organic-chemistry.org |

| Enantioselective Conjugate Addition | Michael Addition | Chiral Organocatalysts, Transition Metal Complexes | Stereocontrolled introduction of the α-substituent. |

Principles of Green Chemistry in the Synthesis of Aryl-Thiophene Ketones

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of aryl-thiophene ketones like this compound is crucial for developing sustainable and environmentally responsible manufacturing processes.

Key principles of green chemistry relevant to this synthesis include:

Prevention: It is better to prevent waste than to treat or clean it up after it has been created.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. researchgate.net

Design for Energy Efficiency: Energy requirements for chemical processes should be minimized.

Use of Renewable Feedstocks: A raw material or feedstock should be renewable whenever technically and economically practicable.

Reduce Derivatives: Unnecessary derivatization should be minimized or avoided if possible.

Application of Catalysis for Enhanced Efficiency and Sustainability

Catalysis plays a central role in achieving the goals of green chemistry in the synthesis of aryl-thiophene ketones. researchgate.net Catalysts can enhance reaction rates, improve selectivity, and enable reactions to proceed under milder conditions, thereby reducing energy consumption and waste generation.

Transition metal catalysis has been instrumental in developing greener synthetic routes. As discussed previously, palladium-, nickel-, and copper-catalyzed cross-coupling reactions provide highly efficient and atom-economical methods for forming the key aryl-ketone linkage. researchgate.netresearchgate.net These reactions often proceed with high selectivity, minimizing the formation of byproducts.

Borrowing hydrogen or hydrogen autotransfer catalysis, utilizing iridium or ruthenium complexes, offers a particularly sustainable approach to α-alkylation. acs.orgorganic-chemistry.orgorganic-chemistry.org By using alcohols as alkylating agents, these methods avoid the use of hazardous alkyl halides and generate water as the only stoichiometric byproduct, representing a significant improvement in terms of atom economy and environmental impact.

Organocatalysis , the use of small organic molecules as catalysts, has also emerged as a powerful tool in green chemistry. Organocatalysts can often be used under mild conditions and are typically less toxic and less expensive than their metal-based counterparts. They have been successfully applied to a wide range of enantioselective transformations, including the synthesis of chiral ketones.

The following table illustrates the application of catalysis in promoting green chemistry principles in the synthesis of aryl-thiophene ketones.

| Catalytic Approach | Green Chemistry Principle(s) Addressed | Example Application |

| Cross-Coupling Reactions | Atom Economy, Catalysis | Suzuki, Heck, and other couplings for C-C bond formation. researchgate.net |

| Borrowing Hydrogen Catalysis | Atom Economy, Prevention, Catalysis | α-Alkylation of ketones using alcohols as alkylating agents. acs.orgorganic-chemistry.orgorganic-chemistry.org |

| Organocatalysis | Catalysis, Reduced Toxicity | Enantioselective synthesis of chiral ketones. |

By embracing these advanced synthetic methodologies and the principles of green chemistry, the synthesis of this compound and its analogues can be achieved in a more efficient, selective, and sustainable manner, contributing to the advancement of both chemical synthesis and environmental stewardship.

Utilization of Benign Solvents and Alternative Reaction Media

The selection of a reaction medium is a critical factor in developing greener synthetic processes. Traditional Friedel-Crafts acylations, the cornerstone for synthesizing aryl ketones, typically employ chlorinated solvents which pose significant environmental and health risks. researchgate.net Research has increasingly focused on replacing these volatile organic compounds (VOCs) with more benign alternatives or eliminating the need for a solvent altogether.

Ionic Liquids (ILs): Ionic liquids have emerged as promising green alternatives for Friedel-Crafts acylation reactions. researchgate.net These salts, which are liquid at or near room temperature, have negligible vapor pressure, high thermal stability, and can be designed to be both the solvent and the catalyst. beilstein-journals.orgzenodo.org For instance, chloroaluminate ILs were early candidates but suffered from water instability. beilstein-journals.org More robust systems using imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) or n-butylpyridinium tetrafluoroborate ([BPy][BF4]), in conjunction with catalytic amounts of metal triflates (e.g., Cu(OTf)₂, Yb(OTf)₃), have been shown to effectively catalyze the acylation of aromatics and heterocycles like thiophene. zenodo.orgliv.ac.uk These systems not only offer enhanced reaction rates and selectivity but also allow for the potential recycling and reuse of the catalyst and solvent, a key advantage for industrial applications. zenodo.orgliv.ac.ukgoogle.com

Deep Eutectic Solvents (DESs): Deep eutectic solvents represent another class of green reaction media, offering advantages such as low cost, low toxicity, and biodegradability. rsc.orgrsc.org A notable example is a DES formed from choline (B1196258) chloride and zinc chloride ([CholineCl][ZnCl₂]₃), which functions as both a recyclable catalyst and a solvent for Friedel-Crafts acylations. rsc.org This system has demonstrated high yields and regioselectivity in the acylation of various compounds, including indole (B1671886) derivatives, under mild conditions and can be reused multiple times without significant loss of activity. rsc.org The ability of certain DESs to dissolve thiophene also makes them suitable media for its functionalization. nih.govresearchgate.netresearchgate.net

Solvent-Free Synthesis: An ideal green chemistry approach is to eliminate the solvent entirely. Solvent-free, or neat, reaction conditions significantly reduce waste and can lead to simplified product isolation. organic-chemistry.org Methodologies for the synthesis of aryl ketones have been developed using solid catalysts like zinc oxide or by employing activating agents such as methanesulfonic anhydride under solvent-free conditions, sometimes accelerated by microwave irradiation. organic-chemistry.orgorganic-chemistry.org This approach has been successfully applied to the synthesis of various ketones, demonstrating a substantial move towards more sustainable chemical production. rsc.orgorganic-chemistry.org

The following table summarizes the application of various benign media in Friedel-Crafts acylation, a key reaction for synthesizing compounds like this compound.

| Reaction Medium | Catalyst | Substrate Example | Key Advantages | Reference(s) |

| Ionic Liquid ([bmim][BF₄]) | Copper(II) triflate (Cu(OTf)₂) | Anisole | High conversion and selectivity; Recyclable system. | liv.ac.uk |

| Ionic Liquid ([BPy][BF₄]) | Ytterbium(III) triflate (Yb(OTf)₃) | Furan, Thiophene | Good yields; Reusable catalyst/solvent system; Low catalyst loading. | zenodo.org |

| Deep Eutectic Solvent ([CholineCl][ZnCl₂]₃) | Self-catalyzed | Indole, Anisole | High yields; Recyclable up to five times; Environmentally benign. | rsc.org |

| Solvent-Free | Methanesulfonic Anhydride | Toluene | Metal- and halogen-free; Minimal and benign waste. | organic-chemistry.org |

| Solvent-Free | Zinc Oxide (ZnO) | Anisole | Economical and efficient; Heterogeneous catalyst. | organic-chemistry.org |

Atom Economy and Waste Minimization in Synthetic Pathways

The efficiency of a synthetic route can be quantitatively assessed using green chemistry metrics such as Atom Economy (AE) and the Environmental Factor (E-factor). tudelft.nlrsc.org Atom economy measures the proportion of reactant atoms incorporated into the final product, while the E-factor quantifies the total mass of waste generated per unit of product. tudelft.nlresearchgate.net

Traditional Friedel-Crafts acylations are notoriously inefficient from a green chemistry perspective. They typically require more than a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), because the catalyst complexes with both the acylating agent and the resulting ketone product. organic-chemistry.orgtsijournals.com This leads to a very low atom economy and a high E-factor, often generating large volumes of acidic, aqueous waste during workup. tsijournals.com

Catalytic Alternatives: The development of catalytic Friedel-Crafts reactions is a significant advancement. Metal triflates, such as those of scandium, ytterbium, or copper, have proven to be highly effective catalysts that can be used in small quantities and often recycled. liv.ac.ukresearchgate.net Heterogeneous solid-acid catalysts, like Hβ zeolite, offer another powerful alternative. tsijournals.com They are easily separated from the reaction mixture by simple filtration, can be regenerated, and reused, which circumvents the problematic aqueous workup associated with AlCl₃. tsijournals.com

Greener Reagents and Tandem Reactions: Waste can also be minimized by carefully selecting the acylating agent. Using carboxylic acids or their anhydrides instead of acyl chlorides is preferable as it avoids the production of hydrogen chloride gas. organic-chemistry.orgorganic-chemistry.org A particularly innovative approach involves using methanesulfonic anhydride as a metal- and halogen-free activating agent for carboxylic acids. organic-chemistry.org This methodology boasts an excellent E-factor (as low as 4 in one example) and produces only methanesulfonic acid, a readily biodegradable byproduct. organic-chemistry.org Furthermore, designing synthetic pathways that combine multiple transformations into a single "one-pot" or tandem reaction can significantly reduce waste by eliminating intermediate isolation and purification steps. rsc.org

The table below contrasts a traditional synthetic approach with modern, greener alternatives, highlighting the improvements in waste minimization.

| Parameter | Traditional Method (AlCl₃) | Green Alternative (Catalytic) | Reference(s) |

| Catalyst | Aluminum Chloride (AlCl₃) | Hβ Zeolite, Metal Triflates, Methanesulfonic Anhydride | organic-chemistry.orgtsijournals.comresearchgate.net |

| Catalyst Loading | Stoichiometric or excess | Catalytic (sub-stoichiometric) | organic-chemistry.orgtsijournals.com |

| Solvent | Chlorinated (e.g., CH₂Cl₂) | Benign (e.g., Ionic Liquids) or Solvent-Free | researchgate.netrsc.orgorganic-chemistry.org |

| Byproducts | Large amounts of Al(OH)₃, HCl, and salt waste | Minimal, often recyclable or biodegradable (e.g., methanesulfonic acid) | organic-chemistry.orgtsijournals.com |

| E-Factor | High (>>10) | Significantly Lower (<5) | organic-chemistry.orgtudelft.nl |

| Workup | Aqueous quench, extraction | Simple filtration or direct isolation | organic-chemistry.orgtsijournals.com |

By embracing these advanced methodologies, the synthesis of this compound and its analogues can be aligned with the principles of green chemistry, resulting in more sustainable, efficient, and environmentally responsible manufacturing processes.

Elucidation of Reaction Mechanisms and Investigation of Reactivity Profiles of 2 Phenyl 1 Thiophen 3 Yl Butan 1 One

Reactivity Associated with the Carbonyl Functional Group

The carbonyl group (C=O) in 2-Phenyl-1-(thiophen-3-yl)butan-1-one is a primary site for chemical transformations due to the polarity of the carbon-oxygen double bond. The electrophilic nature of the carbonyl carbon makes it a target for nucleophiles, while the entire functional group can undergo reduction.

Nucleophilic Additions to the Ketone Carbonyl

Nucleophilic addition reactions are fundamental to the reactivity of ketones. In the case of this compound, the carbonyl carbon is susceptible to attack by a wide range of nucleophiles. The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield the final alcohol product.

The steric hindrance posed by the adjacent phenyl and thiophenyl groups can influence the rate and feasibility of these additions. However, the electronic effects of these aromatic rings also play a role. The thiophene (B33073) ring, being electron-rich, can donate electron density to the carbonyl group, slightly reducing its electrophilicity compared to a simple alkyl ketone. Conversely, the phenyl group's electronic influence can be modulated by substituents on the ring.

Common nucleophilic addition reactions applicable to this ketone include:

Grignard Reactions: Reaction with organomagnesium halides (Grignard reagents) would lead to the formation of tertiary alcohols. For instance, the reaction with methylmagnesium bromide would yield 2-phenyl-1-(thiophen-3-yl)-1-methylbutan-1-ol.

Organolithium Reactions: Similar to Grignard reagents, organolithium compounds are potent nucleophiles that would add to the carbonyl group to form tertiary alcohols.

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt in the presence of acid) would result in the formation of a cyanohydrin, 2-hydroxy-2-(thiophen-3-yl)-3-phenylpentanenitrile.

Wittig Reaction: The reaction with a phosphorus ylide (Wittig reagent) can be used to convert the carbonyl group into an alkene. The specific ylide used would determine the structure of the resulting alkene.

| Nucleophile | Product Type | Illustrative Product Name |

|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | 2-Phenyl-1-(thiophen-3-yl)-1-methylbutan-1-ol |

| Organolithium (e.g., CH₃Li) | Tertiary Alcohol | 2-Phenyl-1-(thiophen-3-yl)-1-methylbutan-1-ol |

| Cyanide (HCN/NaCN) | Cyanohydrin | 2-Hydroxy-2-(thiophen-3-yl)-3-phenylpentanenitrile |

| Phosphorus Ylide (Wittig Reagent) | Alkene | (Varies based on ylide) |

Reduction Reactions and Subsequent Transformations

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 2-phenyl-1-(thiophen-3-yl)butan-1-ol. This transformation is a cornerstone of its reactivity profile, opening pathways to a variety of other functional groups.

Common reducing agents for this purpose include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that efficiently reduces ketones to alcohols.

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that also achieves the same transformation.

The resulting secondary alcohol can then undergo further reactions. For example, oxidation of the alcohol would regenerate the ketone. Dehydration of the alcohol under acidic conditions could lead to the formation of an alkene, with the potential for multiple constitutional isomers depending on the reaction conditions.

| Reaction | Reagent | Product |

|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | 2-Phenyl-1-(thiophen-3-yl)butan-1-ol |

| Oxidation (of the alcohol) | PCC, Swern, etc. | This compound |

| Dehydration (of the alcohol) | H₂SO₄, heat | Alkenes (e.g., 2-phenyl-1-(thiophen-3-yl)but-1-ene) |

Reactivity at the α-Carbon Center (α-Phenyl Butanone Moiety)

The carbon atom adjacent to the carbonyl group, known as the α-carbon, is another key site of reactivity in this compound. The acidity of the α-hydrogen at this position allows for the formation of an enolate, a potent nucleophile that is central to a wide array of synthetic transformations.

Enolization and Enolate Reactivity in α-Substituted Ketones

Ketones that have a hydrogen atom on their α-carbon can exist in equilibrium with their enol tautomer. wikipedia.orglibretexts.org This process, known as keto-enol tautomerism, can be catalyzed by either acid or base. libretexts.orglibretexts.org In the presence of a base, the α-hydrogen is abstracted to form an enolate anion. masterorganicchemistry.com This enolate is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com

For this compound, the α-hydrogen is on the carbon bearing the phenyl group. The acidity of this proton is enhanced by the electron-withdrawing effect of the adjacent carbonyl group and the phenyl ring. The formation of the enolate creates a nucleophilic center at the α-carbon, which can then react with various electrophiles. masterorganicchemistry.com

The stability of the enol form can be influenced by factors such as conjugation. libretexts.org In the case of 1-phenyl-2-propanone, the enol tautomer is stabilized by conjugation with the phenyl ring. libretexts.org A similar stabilizing effect would be expected for the enol of this compound.

α-Functionalization and Substitution Reactions

The enolate of this compound can participate in a variety of α-functionalization reactions. These reactions involve the reaction of the enolate with an electrophile, leading to the substitution of the α-hydrogen with a new functional group. nih.gov

Examples of α-functionalization reactions include:

Alkylation: Reaction with an alkyl halide in the presence of a base leads to the formation of a new carbon-carbon bond at the α-position.

Halogenation: In the presence of a base and a halogen (e.g., Br₂), the α-position can be halogenated.

Aldol (B89426) Addition/Condensation: The enolate can act as a nucleophile and attack the carbonyl group of another aldehyde or ketone molecule, leading to the formation of a β-hydroxy ketone (aldol addition product). Subsequent dehydration can lead to an α,β-unsaturated ketone (aldol condensation product).

| Reaction | Electrophile | General Product Structure |

|---|---|---|

| Alkylation | Alkyl Halide (R-X) | α-Alkyl Ketone |

| Halogenation | Halogen (X₂) | α-Halo Ketone |

| Aldol Addition | Aldehyde/Ketone | β-Hydroxy Ketone |

Intramolecular Rearrangements Involving Phenyl Migration

Under certain conditions, α-phenyl ketones can undergo intramolecular rearrangements that involve the migration of the phenyl group. nih.gov These rearrangements are often driven by the formation of a more stable intermediate or product.

One well-known example of such a rearrangement is the pinacol (B44631) rearrangement, which can occur in α-hydroxy ketones. stackexchange.com While this compound is not an α-hydroxy ketone itself, its derivatives could potentially undergo similar rearrangements. For instance, if the carbonyl group were reduced to an alcohol and a leaving group were present on the adjacent carbon, a 1,2-phenyl shift could occur to form a more stable carbocation.

The migratory aptitude of different groups often follows the order: H > Phenyl > Alkyl. quora.com This suggests that in a competitive situation, phenyl group migration is often favored over alkyl group migration. nih.govstackexchange.com The mechanism of phenyl migration can involve the formation of a bridged phenonium ion intermediate, which helps to stabilize the positive charge during the rearrangement. nih.gov

Another type of rearrangement that can occur with α-halo ketones is the Favorskii rearrangement, which leads to the formation of a carboxylic acid derivative. youtube.com While this is typically an intermolecular reaction, intramolecular versions are also known.

It is also worth noting the Fries rearrangement, an intramolecular reaction where a phenyl ester rearranges to a hydroxy aryl ketone in the presence of a Lewis acid. youtube.comdoubtnut.com Although this is not directly applicable to the starting ketone, it illustrates the general principle of intramolecular aryl migrations in related structures.

Reactivity of the Thiophene Ring (Thiophen-3-yl Moiety)

The thiophene ring is an electron-rich aromatic heterocycle, but its reactivity in this compound is significantly modulated by the presence of the deactivating acyl group at the C3 position.

Electrophilic Aromatic Substitution Patterns on Thiophene

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic systems. In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. organicchemistrytutor.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often called a Wheland intermediate or arenium ion. organicchemistrytutor.comwikipedia.org The substituent already present on the ring governs the rate of reaction and the position (regioselectivity) of the incoming electrophile. libretexts.orgyoutube.com

Substituents are broadly classified as activating or deactivating groups. Activating groups increase the electron density of the ring, accelerating the reaction and directing the incoming electrophile to the ortho and para positions. organicchemistrytutor.comyoutube.com Conversely, deactivating groups withdraw electron density, slowing the reaction. libretexts.org Most deactivating groups direct substitution to the meta position, as this avoids placing the positive charge of the arenium intermediate adjacent to the electron-withdrawing group. youtube.comyoutube.com

In this compound, the butanoyl group (-COC3H7) attached to the C3 position of the thiophene ring is a moderately deactivating, electron-withdrawing group. In thiophene, the positions adjacent to the sulfur atom (C2 and C5) are known as α-positions, while the others (C3 and C4) are β-positions. Unsubstituted thiophene preferentially undergoes electrophilic substitution at the α-positions (C2 and C5) due to the superior stabilization of the carbocation intermediate. researchgate.net

However, the 3-acyl substituent changes this pattern. It deactivates the adjacent C2 and C4 positions through its electron-withdrawing inductive and resonance effects. Consequently, the most favorable position for electrophilic attack is the C5 position, which is furthest from the deactivating group and remains the most nucleophilic site on the ring. Substitution at C2 is also possible but generally less favored. The C4 position is the most deactivated.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 3-Acylthiophene This table outlines the expected major and minor products for common electrophilic aromatic substitution reactions on a 3-acylthiophene core, relevant to the reactivity of this compound.

| Reaction | Electrophile (E+) | Major Product | Minor Product(s) |

| Nitration | NO₂⁺ | 5-Nitro-3-acylthiophene | 2-Nitro-3-acylthiophene |

| Halogenation | Br⁺, Cl⁺ | 5-Halo-3-acylthiophene | 2-Halo-3-acylthiophene |

| Sulfonation | SO₃ | 3-Acylthiophene-5-sulfonic acid | 3-Acylthiophene-2-sulfonic acid |

| Friedel-Crafts Acylation | RCO⁺ | 5-Acyl-3-acylthiophene | Reaction is often difficult due to deactivation |

Organometallic Reactivity and Cross-Coupling Reactions of Halogenated Thiophenes

Halogenated derivatives of this compound are valuable substrates for organometallic cross-coupling reactions, a powerful set of tools for forming carbon-carbon bonds. Reactions like the Suzuki-Miyaura and Stille couplings are widely used to connect sp²-hybridized carbon atoms, such as those in aryl and heteroaryl systems. wikipedia.orgnih.govlibretexts.org

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org The reaction's success depends on factors like the choice of catalyst, ligands, base, and solvent. harvard.edu

For a halogenated 3-acylthiophene, such as 2-bromo-5-acylthiophene, the Suzuki-Miyaura reaction with an arylboronic acid would be a prime method for introducing new aryl groups at the C2 or C5 position. nih.govresearchgate.net The Stille reaction, which uses organotin reagents, is also highly effective and tolerant of many functional groups, including ketones. thermofisher.comresearchgate.net

Table 2: Representative Cross-Coupling Reactions on Halogenated Thiophene Ketones This table provides examples of typical Suzuki and Stille cross-coupling reactions that could be applied to halogenated derivatives of this compound.

| Reaction Name | Thiophene Substrate | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura nih.govunimib.it | 5-Bromo-3-acylthiophene | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-3-acylthiophene |

| Suzuki-Miyaura nih.gov | 2-Bromo-3-acylthiophene | Vinylboronic Acid | Pd(OAc)₂, PPh₃, CsF | 2-Vinyl-3-acylthiophene |

| Stille wikipedia.orgthermofisher.com | 5-Iodo-3-acylthiophene | Arylstannane | Pd(PPh₃)₄, LiCl | 5-Aryl-3-acylthiophene |

| Stille-Carbonylative wikipedia.org | 2-Thienyl Triflate | Organostannane | Pd Catalyst, CO gas | 2-Acylthiophene |

Cycloaddition Reactions Involving Thiophene and Ketones

Cycloaddition reactions are concerted reactions that form a cyclic product. Thiophene's high aromaticity makes it a reluctant participant in cycloadditions like the Diels-Alder reaction under normal conditions. It typically requires high temperatures, high pressures, or highly reactive dienophiles to overcome its aromatic stabilization energy.

A key strategy to enhance thiophene's reactivity as a diene is its oxidation to a thiophene S-oxide. The oxidation disrupts the aromaticity, making the resulting S-oxide a much more reactive diene that can readily undergo [4+2] cycloaddition reactions with various dienophiles, such as alkenes and alkynes. These reactions can proceed under mild conditions.

The butanone moiety also has potential for cycloaddition. The carbonyl group (C=O) can participate in [2+2] cycloadditions with alkynes, a reaction known as carbonyl-alkyne metathesis, which proceeds via a transient oxete intermediate.

Table 3: Potential Cycloaddition Reactions This table summarizes cycloaddition pathways relevant to the thiophene and ketone moieties of the target compound.

| Reacting Moiety | Reaction Type | Partner | Key Intermediate/Condition | Product Class |

| Thiophene Ring | [4+2] Diels-Alder | Alkene/Alkyne | Requires high temperature/pressure | Dihydrobenzothiophene derivative |

| Thiophene S-oxide | [4+2] Diels-Alder | Alkene/Alkyne | Oxidation of thiophene (e.g., with m-CPBA) | Bridged bicyclic adducts |

| Butanone (Carbonyl) | [2+2] Cycloaddition | Alkyne | Lewis acid catalysis (e.g., BF₃) | α,β-Unsaturated ketone (after rearrangement) |

Synergistic Reactivity of Integrated Phenyl, Butanone, and Thiophene Moieties in Complex Transformations

The true chemical potential of this compound lies in cascade reactions where its constituent parts work in concert. acs.org These complex transformations can build intricate molecular architectures in a single, efficient process. rsc.orgrsc.org The interplay between the nucleophilic aryl rings (phenyl and thiophene) and the electrophilic ketone, along with the acidic α-protons of the butanone chain, enables a variety of intramolecular cyclizations and rearrangements.

For instance, under acidic or basic conditions, the enolate of the butanone could initiate an intramolecular cyclization by attacking one of the aromatic rings. An acid-catalyzed intramolecular Friedel-Crafts acylation could lead to the formation of a new fused ring system, creating polycyclic aromatic compounds. Such transformations are common in the synthesis of complex natural products and pharmaceutical agents. nih.govacs.org

Another possibility involves chemoenzymatic cascades. A ketoreductase (KRED) enzyme could asymmetrically reduce the butanone to a chiral alcohol. rsc.org This new hydroxyl group could then participate in subsequent reactions, such as cyclization or substitution, with its reactivity and stereochemical outcome influenced by the adjacent phenyl and thiophene rings. Such one-pot, multi-step processes are at the forefront of modern synthetic chemistry, offering efficient and environmentally friendly routes to valuable molecules. acs.orgnih.gov

Table 4: Examples of Potential Complex Transformations This table illustrates hypothetical complex reactions where the different moieties of this compound could react synergistically.

| Transformation Type | Key Reagents/Conditions | Role of Phenyl Moiety | Role of Butanone Moiety | Role of Thiophen-3-yl Moiety | Potential Product |

| Intramolecular Friedel-Crafts Acylation | Strong Acid (e.g., PPA, H₂SO₄) | Nucleophile (site of cyclization) | Electrophile (carbonyl activation) | Directing group/Nucleophile | Fused polycyclic ketone |

| Pictet-Spengler Type Reaction | Acid, Formaldehyde source | Aromatic nucleophile | Forms part of the new ring backbone | Aromatic nucleophile | Fused heterocyclic system |

| Chemoenzymatic Cascade | Ketoreductase, then coupling catalyst | Steric influence on enzyme/catalyst | Reduction to chiral alcohol | Electronic influence on reactivity | Chiral alcohol or further functionalized product |

| Pauson-Khand Type Reaction | Co₂(CO)₈, Alkyne | Spectator or electronic directing group | Potential for enone formation | Spectator or electronic directing group | Bicyclic cyclopentenone |

Advanced Spectroscopic and Chromatographic Characterization Techniques for 2 Phenyl 1 Thiophen 3 Yl Butan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional and two-dimensional spectra, it is possible to map the carbon-hydrogen framework and establish connectivity between atoms.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts (δ), signal multiplicities, and integration values are used to assign each signal to a specific atom within the 2-Phenyl-1-(thiophen-3-yl)butan-1-one structure.

Based on analogous structures like 1-phenylbutan-1-one and other thiophene (B33073) derivatives, the expected spectral data can be predicted. rsc.orgresearchgate.net The ¹H NMR spectrum would feature distinct signals for the protons on the thiophene ring, the phenyl ring, and the butyl chain. The protons of the thiophene ring are expected to appear as multiplets in the aromatic region, while the phenyl protons would also reside in this region. The aliphatic protons of the butan-1-one chain would appear at higher field, with the benzylic proton showing a characteristic downfield shift due to the influence of the adjacent phenyl group and carbonyl. rsc.org

The ¹³C NMR spectrum is characterized by the downfield signal of the carbonyl carbon, typically appearing around 200 ppm for similar ketones. rsc.org The carbons of the aromatic rings (thiophene and phenyl) would resonate in the approximate range of 125-140 ppm, while the aliphatic carbons would be found at higher field. rsc.orgresearchgate.net

Predicted ¹H and ¹³C NMR Data for this compound Note: These are predicted values based on known data for structurally similar compounds.

Interactive Table: Predicted ¹H NMR Signal Assignments| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Thiophene-H | 7.2 - 8.2 | m |

| Phenyl-H | 7.1 - 7.4 | m |

| CH (benzylic) | 3.5 - 4.0 | t |

| CH₂ | 1.7 - 2.0 | m |

Interactive Table: Predicted ¹³C NMR Signal Assignments

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | ~195 - 205 |

| Aromatic C (Thiophene & Phenyl) | ~125 - 145 |

| CH (benzylic) | ~45 - 55 |

| CH₂ | ~25 - 35 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular structure by revealing through-bond and through-space correlations. science.govsdsu.eduprinceton.edu

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.eduscribd.com For this compound, COSY would show cross-peaks connecting the adjacent protons within the butyl chain (CH to CH₂ and CH₂ to CH₃). It would also reveal couplings between protons on the thiophene and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. princeton.eduscribd.com It is used to definitively assign the carbon signals for each protonated carbon in the molecule by linking the ¹H and ¹³C data.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to four bonds). princeton.eduscribd.com This is particularly useful for identifying quaternary (non-protonated) carbons. For instance, correlations would be expected from the protons on the thiophene ring and the benzylic proton to the carbonyl carbon (C=O), confirming the ketone's position.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment reveals through-space correlations between protons that are in close proximity, which helps in determining the stereochemistry and conformation of the molecule. princeton.eduharvard.edu For example, NOESY could show correlations between the benzylic proton and protons on both the phenyl and thiophene rings, providing insight into the molecule's preferred spatial arrangement.

Vibrational Spectroscopy: Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. researchgate.netprimescholars.com

The FT-IR and Raman spectra of this compound are expected to be dominated by vibrations characteristic of its constituent parts.

Ketone Group (C=O): A strong, sharp absorption band corresponding to the C=O stretching vibration is one of the most prominent features in the IR spectrum, typically appearing in the range of 1680-1700 cm⁻¹. For ketones attached to a thiophene ring, this stretch is often observed around 1700 cm⁻¹.

Aromatic Rings (Phenyl and Thiophene):

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. primescholars.com

C=C Stretching: Ring C=C stretching vibrations for both the phenyl and thiophene rings typically occur in the 1400-1600 cm⁻¹ region. primescholars.com

C-H Bending: Out-of-plane C-H bending vibrations are found in the 650-900 cm⁻¹ region and are indicative of the substitution pattern on the aromatic rings.

C-S Stretching: The thiophene ring should also exhibit a C-S stretching vibration, which is typically weaker and found at lower wavenumbers, around 700 cm⁻¹.

Aliphatic Chain: C-H stretching vibrations for the sp³ hybridized carbons of the butyl chain will appear just below 3000 cm⁻¹.

Interactive Table: Expected Characteristic Vibrational Frequencies

| Functional Group / Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ketone) | Stretching | 1680 - 1700 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 2960 |

| Aromatic C=C | Ring Stretching | 1400 - 1600 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (HRMS, GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound. uoguelph.ca When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the separation and identification of individual components in a mixture. uoguelph.cafda.gov.tw LC-MS/MS is particularly effective for analyzing non-volatile compounds and has become a robust tool in forensic and clinical toxicology. fda.gov.tw

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula of a compound from its exact mass. nih.gov

For this compound, the molecular formula is C₁₄H₁₄OS. cymitquimica.com HRMS would be used to verify this composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The expected fragmentation patterns in the mass spectrum would involve the cleavage of the molecule at various points, such as the loss of the ethyl group, the phenyl group, or the entire butylphenyl side chain from the thiophene ring, providing further structural confirmation.

Fragmentation Pathways and Mechanistic Interpretations

The mass spectrometric fragmentation of this compound under electron ionization (EI) is predicted to follow established principles of ketone and aromatic heterocycle fragmentation. While a specific mass spectrum for this compound is not publicly documented, analysis of analogous structures, such as butyrophenone (B1668137) and other phenyl ketones, allows for the proposal of likely fragmentation pathways. nih.gov

The molecular ion ([M]•+) of this compound (C₁₄H₁₄OS) would be observed at an m/z corresponding to its molecular weight of 230.33 g/mol . cymitquimica.com Key fragmentation processes are expected to include:

α-Cleavage: This is a characteristic fragmentation of ketones, involving the cleavage of the bond adjacent to the carbonyl group. For this compound, two primary α-cleavage pathways are plausible:

Loss of a propyl radical (•C₃H₇) from the butanoyl chain, leading to the formation of a 3-thenoyl cation.

Loss of the phenyl group (•C₆H₅), resulting in a protonated thiophene-containing fragment.

McLafferty Rearrangement: This rearrangement is common for ketones possessing a γ-hydrogen. In this case, a hydrogen atom from the γ-carbon of the butyl chain can be transferred to the carbonyl oxygen via a six-membered transition state, followed by the elimination of a neutral alkene (propene).

Thiophene Ring Fragmentation: The thiophene ring itself can undergo characteristic fragmentation, often involving the loss of a neutral acetylene (B1199291) (C₂H₂) molecule or a thioformaldehyde (B1214467) (CH₂S) radical.

Table 1: Predicted Major Fragment Ions of this compound

| Predicted Fragment Ion | Proposed Structure | m/z (Th) | Formation Pathway |

| C₈H₅OS⁺ | 3-Thenoyl cation | 137 | α-Cleavage |

| C₄H₃S⁺ | Thienyl cation | 83 | Cleavage of the C-C bond between the carbonyl and thiophene ring |

| C₆H₅⁺ | Phenyl cation | 77 | α-Cleavage |

| C₁₀H₉O⁺ | Product of McLafferty Rearrangement | 145 | McLafferty Rearrangement |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

To date, the single-crystal X-ray diffraction data for this compound has not been reported in the crystallographic databases. However, analysis of structurally similar thiophene-containing compounds provides valuable insights into the likely solid-state conformation and intermolecular interactions. bldpharm.comazypusa.com

For instance, studies on chalcone-thiophene derivatives reveal that the thiophene and phenyl rings are often not coplanar, with dihedral angles influenced by the nature and position of substituents. bldpharm.com In the solid state, it is anticipated that the crystal packing of this compound would be governed by a combination of weak intermolecular forces, including:

C-H•••O Hydrogen Bonds: The carbonyl oxygen is a potent hydrogen bond acceptor, likely interacting with hydrogen atoms from the phenyl and thiophene rings of neighboring molecules.

C-H•••π Interactions: Hydrogen atoms from the alkyl chain or aromatic rings may interact with the π-systems of adjacent molecules.

Theoretical calculations, such as Density Functional Theory (DFT), could be employed to predict the most stable conformation of the molecule and to simulate its crystal packing, providing a theoretical model in the absence of experimental data. researchgate.net

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (HPLC, GC)

Chromatographic techniques are indispensable for the analysis of this compound, enabling both the determination of its purity and the separation of its enantiomers.

Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthetic compounds. For this compound, a reverse-phase HPLC method would be most appropriate.

Table 2: Typical HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile (B52724) and water, potentially with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the compound (likely in the range of 254-280 nm). |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC) could also be utilized for purity analysis, provided the compound is sufficiently volatile and thermally stable. A non-polar or medium-polarity capillary column would likely be effective.

Enantiomeric Excess Determination:

Since the 2-position of the butan-1-one chain is a chiral center, this compound exists as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, particularly in pharmaceutical applications. Chiral HPLC is the predominant technique for this purpose.

The separation relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds. researchgate.netmdpi.com The choice of mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is critical for achieving optimal separation. nih.govnih.gov

Table 3: General Approach for Chiral HPLC Method Development

| Parameter | Consideration |

| Chiral Stationary Phase | Screening of various polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD). |

| Mobile Phase | Isocratic elution with varying ratios of hexane (B92381) and an alcohol (isopropanol, ethanol). |

| Flow Rate | Typically 0.5-1.0 mL/min. |

| Detection | UV detection at an appropriate wavelength. |

A thorough review of scientific literature reveals a significant scarcity of dedicated computational and theoretical studies focused specifically on the compound this compound. The available information is primarily centered on its synthesis and its role as a potential intermediate or impurity in the production of other compounds, rather than on its intrinsic molecular properties determined through computational chemistry.

Therefore, providing detailed research findings, data tables, and in-depth analysis for the requested sections—Quantum Chemical Calculations and Mechanistic Studies Through Computational Modeling—is not possible based on the current body of published research. There are no available studies detailing its ground state geometries via Density Functional Theory, its reactivity through Frontier Molecular Orbital analysis, or its predicted spectroscopic parameters. Likewise, literature detailing computational modeling of its reaction mechanisms, transition states, or energy barriers could not be located.

To fulfill the user's request for an article focused solely on this compound, it must be stated that the specific computational data required for the outlined article does not appear to be available in the public domain.

Computational Chemistry and Theoretical Investigations of 2 Phenyl 1 Thiophen 3 Yl Butan 1 One

Analysis of Non-Covalent Interactions and Intermolecular Forces in Crystalline Structures

The arrangement of molecules in a crystalline lattice is governed by a complex interplay of non-covalent interactions and intermolecular forces. For 2-Phenyl-1-(thiophen-3-yl)butan-1-one, the presence of aromatic rings (phenyl and thiophene), a carbonyl group, and an alkyl chain suggests a rich landscape of potential interactions that dictate its solid-state architecture. While specific crystallographic data for this compound is not publicly available, a thorough analysis can be extrapolated from computational studies on analogous thiophene-containing ketones and other organic molecules.

A powerful tool for visualizing and quantifying intermolecular contacts in crystal structures is Hirshfeld surface analysis . This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties onto this surface, one can gain a detailed understanding of the types and relative importance of different intermolecular interactions.

For instance, in a related chalcone-thiophene derivative, Hirshfeld surface analysis revealed that H···H interactions accounted for a significant portion (46.50%) of the total intermolecular contacts, followed by H···C (23.40%), H···O (10.80%), and H···S (10.00%) interactions. nih.govresearchgate.net These findings highlight the prevalence of van der Waals forces in the crystal packing. The analysis of other thiophene-containing compounds corroborates the importance of H-atom contacts in establishing the crystal packing. nih.gov In the case of this compound, we can anticipate a similar distribution of interactions, with the addition of potential C-H···π interactions involving the phenyl and thiophene (B33073) rings.

The various potential intermolecular interactions for this compound are summarized in the table below, based on findings from analogous structures.

| Interaction Type | Description | Potential Role in Crystal Packing |

| H···H | Interactions between hydrogen atoms on adjacent molecules. | A major contributor to the overall crystal packing, driven by van der Waals forces. nih.govnih.gov |

| C-H···π | An interaction between a C-H bond and the π-system of the phenyl or thiophene ring. | Can lead to the formation of dimeric structures or contribute to a herringbone packing arrangement. nih.govresearchgate.net |

| C-H···O | A weak hydrogen bond between a C-H group and the oxygen atom of the carbonyl group. | Can form chains or ring motifs, linking molecules along specific crystallographic axes. nih.govresearchgate.net |

| C-H···S | A weak hydrogen bond involving a C-H group and the sulfur atom of the thiophene ring. | Contributes to the cohesion of the crystal structure, often working in concert with other interactions. nih.govresearchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings (phenyl-phenyl, thiophene-thiophene, or phenyl-thiophene). | A significant stabilizing force, particularly in co-facial arrangements of the aromatic rings. mdpi.com |

The interplay of these forces, from strong hydrogen bonds to weaker van der Waals interactions, ultimately determines the three-dimensional supramolecular architecture of the crystal. Computational tools like reduced density gradient (RDG) analysis can further complement Hirshfeld surface analysis by visualizing the regions of both attractive and repulsive interactions within the crystal. mdpi.com

Application of Chemoinformatics and Machine Learning for Compound Design and Synthesis Prediction

Chemoinformatics and machine learning are rapidly transforming the landscape of chemical research, offering powerful tools for the design of novel compounds and the prediction of their properties and synthetic accessibility. For a compound like this compound and its derivatives, these computational approaches can accelerate the discovery and development process.

Machine learning models, particularly those based on decision trees, gradient boosting, and deep neural networks, have demonstrated remarkable success in predicting the thermophysical properties of thiophene derivatives. nih.gov For instance, a Light Gradient Boosting Machine (LightGBM) model has been shown to accurately predict the high-pressure density of various thiophene compounds using critical properties (temperature, pressure, volume), acentric factor, boiling point, and molecular weight as input parameters. nih.gov This highlights the potential for developing robust quantitative structure-property relationship (QSPR) models for the this compound chemical space.

The applications of chemoinformatics and machine learning in the context of this compound can be categorized as follows:

Virtual Screening and Lead Optimization: By training machine learning models on existing datasets of compounds with known biological activities, it is possible to screen virtual libraries of this compound analogs to identify those with a high probability of desired activity. The inclusion of sulphonamide and azole moieties in other scaffolds has been shown to improve target binding and pharmacokinetic properties, a strategy that could be computationally explored for this class of compounds. mdpi.com

ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery. Machine learning models can be developed to predict these properties for novel derivatives of this compound, helping to prioritize candidates with favorable pharmacokinetic and safety profiles.

Synthesis Prediction: Retrosynthesis prediction tools, powered by machine learning algorithms, can propose viable synthetic routes for novel analogs. These tools are trained on vast databases of chemical reactions and can suggest disconnections and suitable reagents. For example, the synthesis of the core structure of this compound likely involves a Friedel-Crafts acylation of thiophene with butanoyl chloride. Machine learning could help in optimizing reaction conditions or predicting the outcomes of subsequent modifications.

The table below outlines some machine learning models and their potential applications in the study of this compound and its derivatives.

| Machine Learning Model | Application | Input Features | Predicted Output |

| Light Gradient Boosting Machine (LightGBM) | Prediction of thermophysical properties (e.g., density, boiling point). nih.gov | Molecular descriptors, critical properties (Tc, Pc, Vc), molecular weight. nih.gov | Numerical property value. |

| Deep Neural Network (DNN) | Prediction of biological activity or ADMET properties. nih.gov | Molecular fingerprints, structural keys, calculated physicochemical properties. | Activity score, toxicity probability, metabolic stability. |

| Decision Tree (DT) / Adaptive Boosting (AdaBoost) | Classification of compounds as active/inactive or toxic/non-toxic. nih.gov | As above. | Categorical class label. |

| TabNet | Modeling complex structure-activity relationships. nih.gov | Molecular descriptors and structural information. | Biological activity or property value. |

By leveraging these computational tools, researchers can navigate the vast chemical space around this compound more efficiently, prioritizing the synthesis and testing of compounds with the highest potential for desired applications.

Environmental Fate and Degradation of Thiophene Containing Ketones

Environmental Occurrence and Distribution of Thiophene (B33073) Derivatives

Thiophene and its derivatives are naturally present in the environment, primarily as components of fossil fuels like crude petroleum and coal tar, where their concentrations can reach up to 1–3%. wikipedia.org They are also found as secondary metabolites in various plants, particularly those from the Asteraceae family, such as Tagetes, Echinops, and Artemisia. cabidigitallibrary.orgresearchgate.net These naturally occurring thiophenes can have one to five thiophene rings and often possess biological activities, including antimicrobial and insecticidal properties. cabidigitallibrary.org

Beyond their natural origins, thiophene derivatives enter the environment through industrial activities. They are widely used as building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. longdom.orglongdom.org For instance, the thiophene nucleus is a key structural component in various drugs. acs.orgnih.govacs.org The production and use of these compounds can lead to their release into the environment through waste streams, potentially contaminating soil and water. longdom.orglongdom.org As volatile organic compounds (VOCs), some thiophenes can also contribute to air pollution. longdom.orglongdom.org

The distribution of thiophene derivatives in the environment is influenced by their physical and chemical properties. For example, thiophene itself is a colorless liquid with a benzene-like odor and is more polar than benzene (B151609), affecting its solubility in water and environmental mobility. longdom.org Studies have shown that thiophene and its derivatives can be toxic to aquatic organisms and may bioaccumulate. longdom.org

Interestingly, thiophene derivatives have also been detected on Mars by the Curiosity rover in ancient soil sediments, sparking interest in their potential as biosignatures, although their formation can be both biotic and abiotic. nih.govnasa.gov

Biotransformation and Microbial Degradation Pathways of Thiophene-Containing Compounds

The microbial degradation of thiophene and its derivatives is a key process influencing their persistence in the environment. However, the thiophene ring is often recalcitrant to microbial attack, particularly when it is the sole source of carbon and energy. researchgate.net

Under aerobic conditions, the biodegradation of many thiophene compounds is often a cometabolic process. oup.comosti.gov This means that microbes require the presence of a primary growth substrate, such as benzene, toluene, or ethylbenzene, to degrade the thiophene derivative. researchgate.netoup.comoup.com In such cases, the enzymes induced for the degradation of the primary substrate can fortuitously act on the thiophene molecule. dtu.dk

For instance, studies with groundwater enrichment cultures have demonstrated that while benzene is readily biodegraded, thiophene degradation only occurs concomitantly with benzene consumption. oup.comosti.gov However, thiophene can also act as an inhibitor to the biodegradation of the primary substrate, and a critical concentration ratio between the two compounds can sometimes halt the degradation process. oup.comosti.gov